3-Hydroxytetradecanoic acid

Description

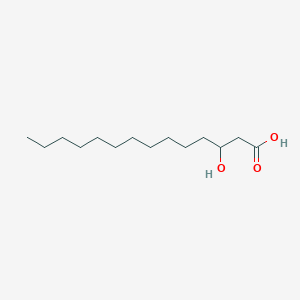

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941380 | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-72-4 | |

| Record name | (±)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of 3-Hydroxytetradecanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetradecanoic acid, a 14-carbon 3-hydroxy fatty acid, is a ubiquitous molecule found across various biological kingdoms, from bacteria to plants and animals. In bacteria, it is a fundamental component of the lipid A moiety of lipopolysaccharides (LPS), also known as endotoxins, which are potent activators of the innate immune system. Its presence in mammals is linked to fatty acid metabolism and can be indicative of bacterial infections. In plants and animal products, it exists as a minor lipid constituent. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its role in cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in a diverse range of natural sources. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of this compound in Animal Products

| Source | Sample Type | Concentration | Reference |

| Goat Milk | Milk | Up to 17.7 mg/100 g lipid weight (for total 3-hydroxy fatty acids) | [1] |

| Butter and Milk Fat | - | Present | [2] |

| Royal Jelly | Fresh Weight | Minor constituent, specific concentration not reported | [3][4] |

Table 2: Abundance of this compound in Bacteria

| Bacterial Species | Relevance | Abundance | Reference |

| Gram-negative bacteria | Constituent of Lipid A in LPS | Varies by species | [5][6] |

| Escherichia coli | Model organism | Metabolite found and produced | [7] |

| Lactobacillus plantarum MiLAB 14 | Probiotic bacterium | Identified as an antifungal substance | [8] |

| Thermophilic bacteria | - | Present | [6] |

Table 3: this compound Content in Plants

| Plant Species | Part of Plant | Abundance | Reference |

| Hypericum perforatum (St. John's Wort) | Flowering tops | 14.22% of total fatty acids | [1] |

Experimental Protocols

Accurate quantification of this compound from various matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose.

Extraction and Quantification of 3-Hydroxy Fatty Acids from Biological Fluids (e.g., Serum, Plasma)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in clinical samples.[9][10]

I. Sample Preparation and Hydrolysis:

-

To 500 µL of serum or plasma, add 10 µL of a 500 µM solution of a stable isotope-labeled internal standard (e.g., deuterated this compound).

-

For the determination of total 3-hydroxy fatty acids (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. Unhydrolyzed samples will yield the concentration of free 3-hydroxy fatty acids.

-

Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

II. Extraction:

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate to the acidified sample.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper organic layer.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

III. Derivatization:

-

To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

IV. GC-MS Analysis:

-

Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column, or equivalent.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

-

Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.

-

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor the characteristic ion m/z 233 for the TMS-derivatized this compound and the corresponding ion for the labeled internal standard (e.g., m/z 235).

-

-

Quantification: Calculate the concentration of the native 3-hydroxy fatty acid based on the ratio of its peak area to that of the internal standard.

Extraction and Analysis of Total Fatty Acids from Bacterial Cultures

This protocol describes the extraction and methylation of fatty acids from bacterial cells for GC analysis.[11]

I. Cell Harvesting and Drying:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer or water.

-

Lyophilize the cell pellet to ensure complete removal of water.

II. Acid-Catalyzed Extraction and Methylation:

-

To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

-

Add an appropriate internal standard (e.g., methyl heptadecanoate).

-

Seal the tube tightly and heat at 80°C for 1 hour.

-

Cool the tube to room temperature.

III. Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Add 0.5 mL of hexane and vortex thoroughly.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

IV. GC-MS Analysis:

-

Instrument: Agilent 7890 GC with a HP-5ms capillary column, or equivalent.

-

Injection Volume: 1 µL with a split ratio (e.g., 1:10).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 150°C at an appropriate rate.

-

-

Mass Spectrometry: Operate in full scan or SIM mode to identify and quantify the methyl ester of this compound.

Role in Signaling Pathways

This compound, as a key component of the lipid A in bacterial LPS, plays a critical role in activating the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[12][13][14] The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells such as macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Health Promoting Properties of Bee Royal Jelly: Food of the Queens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0061656) [hmdb.ca]

- 6. This compound, 3-Hydroxy fatty acid (CAS 1961-72-4) | Abcam [abcam.com]

- 7. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of 3-Hydroxytetradecanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial fatty acid in most Gram-negative bacteria. It serves as a fundamental building block in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the major component of the outer leaflet of the outer membrane. The integrity of this membrane is vital for bacterial survival, making the biosynthetic pathway of (R)-3-hydroxytetradecanoic acid and its incorporation into Lipid A an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, including quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Biosynthetic Pathway of (R)-3-Hydroxytetradecanoic Acid

The synthesis of (R)-3-hydroxytetradecanoic acid is intricately linked to the fatty acid biosynthesis (FASII) pathway and the initial steps of the Lipid A (Raetz) pathway. The acyl chain is synthesized by the FASII system and then transferred to the Lipid A backbone by a series of acyltransferases. The key enzymes directly involved in the incorporation of the first two (R)-3-hydroxytetradecanoic acid moieties are LpxA, LpxC, and LpxD.

Key Enzymes and Reactions:

-

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step of the Raetz pathway, transferring an (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction is reversible and has an unfavorable equilibrium.[1]

-

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the second and committed step in Lipid A biosynthesis. It is a zinc-dependent metalloenzyme that removes the acetyl group from the product of the LpxA reaction.[2][3] This step is irreversible and serves as a major control point in the pathway.[1]

-

LpxD (UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine N-acyltransferase): The third enzyme in the pathway, LpxD, adds a second (R)-3-hydroxymyristoyl chain, also from (R)-3-hydroxymyristoyl-ACP, to the amino group of the glucosamine moiety of the LpxC product.[4]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of 3-hydroxytetradecanoic acid and the enzymes involved.

Table 1: Kinetic Parameters of Key Enzymes in E. coli

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| LpxA | UDP-GlcNAc | 494 ± 51 | 0.000291 ± 0.000008 | [5] |

| (R)-3-hydroxymyristoyl-ACP | Not explicitly determined | |||

| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2.5 | 23 | [6] |

| LpxD | (R)-3-hydroxymyristoyl-ACP | 3.2 | 23 | [6] |

| UDP-3-O-(R-3-hydroxymyristoyl)-GlcN | 2.5 | [6] |

Note: The kcat for LpxA is presented as Vmax in pmol/min in the source and has been converted.

Table 2: Intracellular Concentrations of Precursors in E. coli

| Metabolite | Concentration (µM) | Reference(s) |

| UDP-N-acetylglucosamine | ~100 - 9200 | [7][8] |

| Acetyl-CoA | 20 - 600 | [9] |

| Malonyl-CoA | 4 - 90 | [9] |

| Acyl-ACP (total) | 400 - 1800 | [10] |

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated to maintain the balance between lipid A and phospholipid biosynthesis, which share common precursors. The primary point of regulation is the enzyme LpxC.

Post-translational Regulation of LpxC

In Escherichia coli and many other Gram-negative bacteria, the cellular level of LpxC is controlled by proteolysis mediated by the essential membrane-bound AAA+ protease FtsH.[11] This degradation is dependent on a C-terminal signal sequence on LpxC.[11] The activity of FtsH is modulated by inner membrane proteins LapB (YciM), LapC (YejM), and LapD, which appear to sense the status of LPS biosynthesis and transport.[3][12][13]

References

- 1. Nucleotide substrate recognition by UDP-N-acetylglucosamine acyltransferase (LpxA) in the first step of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Basis of Essentiality of Early Critical Steps in the Lipopolysaccharide Biogenesis in Escherichia coli K-12: Requirement of MsbA, Cardiolipin, LpxL, LpxM and GcvB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular UDP-N-acetylglucosamine concent - Bacteria Escherichia coli - BNID 104694 [bionumbers.hms.harvard.edu]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Acyl Carrier Protein Synthases from Gram-Negative, Gram-Positive, and Atypical Bacterial Species: Biochemical and Structural Properties and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 3-Hydroxytetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a C14 saturated hydroxy fatty acid that plays a pivotal role in the interaction between Gram-negative bacteria and the innate immune system of higher organisms. Its biological significance is primarily attributed to its presence as a core component of the lipid A moiety of lipopolysaccharide (LPS), a major endotoxin found in the outer membrane of Gram-negative bacteria. This guide provides an in-depth overview of the biological role of this compound, with a focus on its immunological activity, associated signaling pathways, and the experimental methodologies used for its study.

Data Presentation: Quantitative Analysis of this compound and LPS-Induced Responses

The following table summarizes quantitative data related to the concentration of this compound and the cellular responses to LPS, of which it is a key component.

| Parameter | Organism/Cell Type | Concentration/Value | Experimental Context | Reference |

| 3-Hydroxy Fatty Acid Content | Gram-negative bacteria | Varies by species | Constituent of Lipid A | [1] |

| (R)-3-Hydroxytetradecanoic Acid in Lactobacillus plantarum MiLAB 14 | Lactobacillus plantarum | Followed bacterial growth | Antifungal substance produced by the bacteria | [2] |

| LPS Concentration in Human Plasma Lipoprotein Fractions | Human | LDL: 35.7%, HDL: 31.5% | Distribution of LPS among lipoprotein types in healthy men | |

| LPS Concentration for In Vitro Cell Stimulation | Human primary monocytes | 0.0025 ng/mL | Induction of TNF-α production | [3] |

| LPS Concentration for In Vitro Cell Stimulation | Human primary monocytes | 0.005 ng/mL | Induction of IL-6 production | [3] |

| LPS Concentration for In Vitro Cell Stimulation | Equine whole blood | 100 ng/mL, 1000 ng/mL | Time- and concentration-dependent production of TNF-α, IL-1β, IL-10 | [4] |

| LPS Concentration for In Vitro Cell Stimulation | RAW 264.7 murine macrophages | 1 µg/mL | Stimulation for assessment of anti-inflammatory activity of various compounds | [5][6] |

| TNF-α production post-LPS stimulation | Equine whole blood | Peak at 6-12 hours | Response to 100 ng/mL and 1000 ng/mL LPS | [4] |

| IL-6 production post-LPS stimulation | Human primary monocytes | Significant increase | Response to ≥ 0.005 ng/mL LPS | [3] |

| IL-1β production post-LPS stimulation | Equine whole blood | Peak at 6-12 hours | Response to 100 ng/mL and 1000 ng/mL LPS | [4] |

Core Biological Role: A Key Activator of the Innate Immune System

The primary biological role of this compound stems from its function as a critical structural component of lipid A. The (R)-enantiomer of this compound is typically found acylated to the glucosamine disaccharide backbone of lipid A. This lipid A moiety is the principal pathogen-associated molecular pattern (PAMP) of Gram-negative bacteria that is recognized by the host's innate immune system.

The recognition of lipid A, and by extension this compound, is mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The binding of LPS to the TLR4-MD-2 complex triggers the dimerization of the receptor, initiating a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of an immune response.

Signaling Pathways

The activation of TLR4 by LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the activation of different transcription factors and the subsequent expression of a diverse range of immune-related genes.

MyD88-Dependent Signaling Pathway

This pathway is initiated at the plasma membrane and is responsible for the early phase of NF-κB activation and the production of many pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Signaling Pathway

This pathway is initiated following the endocytosis of the TLR4 complex and is responsible for the late phase of NF-κB activation and the induction of type I interferons (IFNs) and other inflammatory mediators.

References

- 1. Antibacterial agents that target lipid A biosynthesis in gram-negative bacteria. Inhibition of diverse UDP-3-O-(r-3-hydroxymyristoyl)-n-acetylglucosamine deacetylases by substrate analogs containing zinc binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Concentration and Duration of Lipopolysaccharide Stimulation Produce Different Cytokine Responses in an Ex Vivo Whole Blood Model in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxytetradecanoic Acid: A Key Bacterial Metabolite in Host-Pathogen Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetradecanoic acid, also known as β-hydroxymyristic acid, is a saturated 3-hydroxy fatty acid that plays a pivotal role in the structure and function of the outer membrane of Gram-negative bacteria. As a primary and highly conserved component of the lipid A moiety of lipopolysaccharide (LPS), this molecule is a critical determinant of endotoxin activity and a key player in the complex interplay between bacteria and their hosts. This technical guide provides a comprehensive overview of this compound as a bacterial metabolite, focusing on its biosynthesis, its role in bacterial physiology and pathogenesis, and its interaction with the host immune system. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial bacterial molecule.

Biosynthesis of this compound in Bacteria

The synthesis of this compound is the initial and committing step in the biosynthesis of lipid A, a pathway known as the Raetz pathway. This process is essential for the viability of most Gram-negative bacteria, making its enzymatic machinery an attractive target for novel antimicrobial agents.

The biosynthesis begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine ring with a (R)-3-hydroxytetradecanoyl group. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, encoded by the lpxA gene. The acyl chain donor for this reaction is (R)-3-hydroxytetradecanoyl-acyl carrier protein (ACP), which is derived from the fatty acid biosynthesis pathway. The LpxA enzyme exhibits a remarkable specificity for the 14-carbon chain length of the acyl group, acting as a "hydrocarbon ruler".[1] This specificity is a key factor in determining the final structure of lipid A in many Gram-negative bacteria.

References

The Discovery of 3-Hydroxytetradecanoic Acid: A Cornerstone in Endotoxin Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 3-hydroxytetradecanoic acid, a C14:0 β-hydroxy fatty acid, was a pivotal moment in the elucidation of the structure and function of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This technical guide delves into the historical discovery of this crucial molecule, detailing the experimental protocols that led to its identification and characterization. It further explores the biological significance of this compound as the backbone of lipid A, the bioactive center of LPS, and its role in initiating the innate immune response through Toll-like receptor 4 (TLR4). Quantitative data from seminal studies are presented, and key experimental workflows and signaling pathways are visualized to provide a comprehensive resource for researchers in immunology, microbiology, and drug development.

Introduction: The Quest for the Toxic Moiety of Endotoxin

In the mid-20th century, the chemical nature of bacterial endotoxins, potent pyrogenic substances released from Gram-negative bacteria, was a significant area of investigation. Researchers sought to identify the specific component responsible for their powerful and often detrimental effects on host organisms. This quest led to the pioneering work of Otto Westphal, Otto Lüderitz, and their colleagues, who focused on the lipopolysaccharide (LPS) molecule. Their research culminated in the isolation and characterization of lipid A, the lipid component of LPS, and the subsequent identification of its constituent fatty acids, including the novel this compound. This discovery was fundamental to understanding the molecular basis of endotoxicity and the initiation of the innate immune response.

The Discovery and Characterization of this compound

The definitive identification of this compound as a core component of lipid A was the result of meticulous chemical analysis of LPS isolated from various Gram-negative bacteria, most notably from the genus Salmonella.

Initial Isolation and Hydrolysis of Lipopolysaccharide

The initial step in the discovery process involved the extraction and purification of LPS from bacterial cultures. The most common method employed during that era was the hot phenol-water extraction method developed by Westphal and Lüderitz. This was followed by mild acid hydrolysis to cleave the glycosidic linkage between the core oligosaccharide and lipid A.

Identification of Fatty Acids by Gas-Liquid Chromatography

Following the hydrolysis of lipid A, the liberated fatty acids were esterified to form fatty acid methyl esters (FAMEs) to increase their volatility for analysis by gas-liquid chromatography (GLC). This technique was crucial for separating and identifying the individual fatty acid components. Early GLC analyses of lipid A hydrolysates revealed the presence of a then-unidentified hydroxy fatty acid, which was later confirmed to be this compound.

A seminal 1972 paper by Rietschel, Gottert, Lüderitz, and Westphal in the European Journal of Biochemistry provided a detailed analysis of the fatty acids present in the lipid A of Salmonella minnesota. Their work definitively established the presence and linkages of this compound.

Quantitative Data from Early Studies

The quantitative analysis of the fatty acid composition of lipid A was critical in establishing the stoichiometry and structure of this complex molecule. The data presented below is summarized from the findings of Rietschel et al. (1972) for Salmonella minnesota R595 (Re mutant).

| Fatty Acid | Molar Ratio (relative to Glucosamine) | Linkage Type |

| This compound | ~2.0 | Amide |

| Lauric acid (12:0) | ~1.0 | Ester |

| Myristic acid (14:0) | ~1.0 | Ester |

| Palmitic acid (16:0) | variable | Ester |

Note: The molar ratios were determined by gas chromatography of the fatty acid methyl esters and reflect the approximate stoichiometry in the lipid A of this particular bacterial strain.

Experimental Protocols from the Era of Discovery

The following protocols are based on the methodologies described in the key publications from the 1960s and 1970s that led to the discovery and characterization of this compound.

Extraction of Lipopolysaccharide (Phenol-Water Method)

-

Bacterial Culture and Harvest: Grow the desired Gram-negative bacterial strain in a suitable liquid medium to the late logarithmic phase. Harvest the bacterial cells by centrifugation and wash them with sterile saline.

-

Phenol-Water Extraction: Resuspend the bacterial pellet in distilled water. Add an equal volume of hot (65-68°C) 90% phenol. Stir the mixture vigorously at this temperature for 30 minutes.

-

Phase Separation: Cool the mixture in an ice bath and then centrifuge to separate the aqueous and phenol phases. The LPS will be present in the aqueous phase.

-

Purification: Carefully collect the aqueous phase and dialyze it extensively against distilled water to remove phenol and other small molecules. Lyophilize the dialyzed solution to obtain the purified LPS.

Mild Acid Hydrolysis of Lipopolysaccharide to Yield Lipid A

-

Hydrolysis: Dissolve the purified LPS in 1% acetic acid at a concentration of 10 mg/ml.

-

Incubation: Heat the solution in a sealed tube at 100°C for 1-2 hours.

-

Precipitation and Isolation: Cool the hydrolysate. The insoluble lipid A will precipitate. Collect the lipid A precipitate by centrifugation.

-

Washing: Wash the lipid A pellet sequentially with ethanol and acetone to remove any remaining contaminants. Dry the purified lipid A.

Analysis of Fatty Acids by Gas-Liquid Chromatography (GLC)

-

Methanolysis: Treat the isolated lipid A with 2 M methanolic HCl at 85°C for 16 hours in a sealed tube. This process cleaves the fatty acids from the lipid A backbone and simultaneously forms their methyl esters.

-

Extraction of FAMEs: After cooling, extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as n-hexane.

-

GLC Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a suitable column (e.g., a packed column with a polyester stationary phase) and a flame ionization detector (FID).

-

Identification and Quantification: Identify the individual FAMEs by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by measuring the area under its corresponding peak.

Visualizing the Core Processes

Experimental Workflow for the Discovery of this compound

Caption: Workflow of the discovery of this compound.

Signaling Pathway of Lipid A (and this compound) via TLR4

Caption: TLR4-mediated signaling pathway initiated by Lipid A.

Biological Significance and Future Directions

The discovery of this compound was more than the identification of a new molecule; it was the key that unlocked our understanding of how the innate immune system recognizes Gram-negative bacteria. The (R)-enantiomer of this compound is particularly important, as it forms the backbone of lipid A, anchoring the other fatty acid chains. The specific acylation pattern of lipid A, including the presence and position of this compound, is a critical determinant of its bioactivity.

The interaction of lipid A with the TLR4-MD-2 receptor complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, a crucial first step in the host's defense against infection. However, excessive activation of this pathway can lead to sepsis and septic shock, making the modulation of TLR4 signaling a significant therapeutic target.

Current research continues to explore the diverse structures of lipid A across different bacterial species and their differential effects on the immune system. Furthermore, synthetic analogues of lipid A and its components, including derivatives of this compound, are being developed as vaccine adjuvants and as potential therapeutics for inflammatory diseases. The foundational discovery of this compound remains a cornerstone of these ongoing efforts.

An In-depth Technical Guide to the Structure Elucidation of 3-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-hydroxytetradecanoic acid, a saturated hydroxy fatty acid with significance in various biological systems and as a potential biomarker. This document details the key experimental protocols for its characterization using mass spectrometry and nuclear magnetic resonance spectroscopy, along with methods for chiral separation of its enantiomers.

Physicochemical Properties and Identification

This compound, also known as 3-hydroxymyristic acid, is a 14-carbon chain fatty acid with a hydroxyl group at the C-3 position. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₃ |

| Molecular Weight | 244.37 g/mol |

| Synonyms | 3-Hydroxymyristic acid, β-Hydroxymyristic acid |

| Chirality | Exists as (R)- and (S)-enantiomers |

Mass Spectrometry Analysis for Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. Due to the presence of a polar hydroxyl and a carboxylic acid group, derivatization is essential to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis

Sample Preparation and Derivatization:

-

Extraction: The fatty acid is first extracted from the sample matrix using a suitable organic solvent.

-

Derivatization: The hydroxyl and carboxyl groups are derivatized, most commonly through silylation. A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The sample is heated with the silylating agent to ensure complete reaction, converting the analyte into its more volatile trimethylsilyl (TMS) ether/ester derivative.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a non-polar or medium-polarity column).

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample.

-

Mass Spectrometer (MS): Electron ionization (EI) is typically used as the ionization source.

Data Analysis:

The structure of this compound is confirmed by its characteristic fragmentation pattern in the mass spectrum. For the TMS-derivatized compound, key fragment ions are observed.

Quantitative Mass Spectrometry Data

The following table summarizes the characteristic mass-to-charge ratios (m/z) for the TMS-derivatized this compound.

| m/z | Ion Description | Significance |

| [M-CH₃]⁺ | Molecular ion minus a methyl group | Confirms the molecular weight of the derivative |

| 233 | Characteristic fragment | Often a base peak, indicative of the 3-hydroxy position |

| 189 | Fragment | Further fragmentation ion |

| 147 | Fragment | Common ion for TMS derivatives |

| 101 | Fragment | |

| 97 | Fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Chemical Shifts (in ppm):

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H-2 | ~2.4 | dd |

| H-3 | ~4.0 | m |

| H-4 | ~1.4 | m |

| H-5 to H-13 | 1.2-1.3 | m |

| H-14 (CH₃) | ~0.9 | t |

| OH | Variable | br s |

| COOH | Variable | br s |

Predicted ¹³C NMR Chemical Shifts (in ppm):

| Carbon | Predicted Chemical Shift (δ) |

| C-1 (COOH) | ~178 |

| C-2 | ~42 |

| C-3 | ~68 |

| C-4 | ~37 |

| C-5 to C-12 | 22-32 |

| C-13 | ~23 |

| C-14 | ~14 |

Experimental Protocol: NMR Analysis

Sample Preparation:

-

A sufficient quantity of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

Chiral Analysis: Separation of Enantiomers

This compound possesses a chiral center at the C-3 position, existing as (R)- and (S)-enantiomers. The separation and quantification of these enantiomers are often crucial in biological and pharmaceutical studies, as they can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC

Method 1: Direct Separation

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used if the analyte has a chromophore. If not, a refractive index detector or a mass spectrometer can be employed.

Method 2: Indirect Separation via Derivatization

-

Derivatization: The enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers.

-

Column: A standard (achiral) HPLC column can then be used to separate the resulting diastereomers.

-

Detection: The choice of detector depends on the properties of the derivatizing agent, which often contains a chromophore to facilitate UV detection.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the structure elucidation of this compound.

Caption: Workflow for GC-MS based identification of this compound.

Caption: Methodologies for the chiral separation of this compound enantiomers.

Stereochemistry of 3-Hydroxytetradecanoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the R/S Isomers of 3-Hydroxytetradecanoic Acid for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its (R) and (S) enantiomers. This compound, also known as 3-hydroxymyristic acid, is a saturated fatty acid that plays a crucial role in various biological processes, most notably as a fundamental component of lipid A in the lipopolysaccharide (LPS) of Gram-negative bacteria. The stereochemistry of the hydroxyl group at the C-3 position is critical for its biological activity, with the (R)-isomer being the predominantly occurring and biologically active form in nature.

Physicochemical Properties of this compound Enantiomers

The distinct spatial arrangement of the hydroxyl group in the (R) and (S) enantiomers of this compound results in different physical and chemical properties. A summary of the available quantitative data is presented below.

| Property | (R)-3-Hydroxytetradecanoic Acid | (S)-3-Hydroxytetradecanoic Acid | Racemic (±)-3-Hydroxytetradecanoic Acid |

| Molecular Formula | C₁₄H₂₈O₃ | C₁₄H₂₈O₃ | C₁₄H₂₈O₃ |

| Molecular Weight | 244.37 g/mol | 244.37 g/mol | 244.37 g/mol |

| CAS Number | 28715-21-1 | 35683-15-9 | 1961-72-4 |

| Melting Point (°C) | Data not available | 71.8[1] | 80[2][3] |

| Optical Rotation | Data not available | Data not available | [α]D20 0±0.5° (c=5, C₂H₅OH)[2][3] |

| Solubility | Soluble in DMF and Ethanol | Data not available | Slightly soluble in chloroform and methanol[2] |

| Physical Description | Crystalline solid[4] | Data not available | Powder to crystal[2] |

Biological Significance and Signaling Pathways

The stereochemistry of this compound is paramount to its biological function, particularly the role of the (R)-enantiomer in the innate immune response.

(R)-3-Hydroxytetradecanoic Acid and the Innate Immune System

(R)-3-hydroxytetradecanoic acid is an essential acyl chain of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[4] Lipid A is the principal endotoxic component of LPS and is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the subsequent inflammatory response.

The recognition of LPS by the host is a multi-step process involving several proteins:

-

Lipopolysaccharide Binding Protein (LBP): LBP is a soluble plasma protein that binds to LPS aggregates and facilitates the transfer of LPS monomers to CD14.

-

CD14: This protein exists in a soluble form (sCD14) and as a glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14) on the surface of myeloid cells like macrophages and monocytes. CD14 binds to the LPS monomer and presents it to the TLR4-MD-2 complex.

-

Myeloid Differentiation Factor 2 (MD-2): MD-2 is a small, soluble protein that associates with the extracellular domain of TLR4 and is essential for LPS recognition. The acyl chains of lipid A, including (R)-3-hydroxytetradecanoic acid, bind to a hydrophobic pocket within MD-2.

-

Toll-Like Receptor 4 (TLR4): The binding of the LPS-MD-2 complex to TLR4 induces the dimerization of the TLR4 receptor, initiating downstream intracellular signaling.

This signaling cascade proceeds via two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF3 and the subsequent expression of inflammatory genes.

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Protocols

Synthesis of (R)- and (S)-3-Hydroxytetradecanoic Acid

Enantioselective Synthesis of (S)-3-Hydroxytetradecanoic Acid

A practical enantioselective synthesis of (S)-3-hydroxytetradecanoic acid has been reported, although the full detailed protocol is not publicly available. The abstract of the study indicates a method that provides the target compound with high enantiomeric excess.[5] For research purposes, a general approach for the enantioselective synthesis of β-hydroxy acids can be adapted.

General Protocol for Asymmetric Reduction:

-

Starting Material: A suitable β-ketoester, such as methyl 3-oxotetradecanoate.

-

Asymmetric Reduction: The β-ketoester is reduced using a chiral reducing agent or a catalyst system that favors the formation of the (S)-hydroxyl group. Common methods include the use of chiral borane reagents (e.g., (R)-2-methyl-CBS-oxazaborolidine with borane) or asymmetric hydrogenation with a chiral catalyst (e.g., a ruthenium-BINAP complex).

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The resulting (S)-3-hydroxyester is then purified using column chromatography.

-

Hydrolysis: The purified ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or dioxane).

-

Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the (S)-3-hydroxytetradecanoic acid is isolated by filtration or extraction and can be further purified by recrystallization.

Synthesis of Racemic this compound

A common method for the synthesis of racemic β-hydroxy acids is the Reformatsky reaction.

General Protocol for Reformatsky Reaction:

-

Reactants: Dodecanal and ethyl bromoacetate are reacted in the presence of activated zinc metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Reaction: The organozinc intermediate formed from ethyl bromoacetate and zinc adds to the carbonyl group of dodecanal.

-

Work-up: The reaction is quenched with an acidic aqueous solution (e.g., dilute sulfuric acid or ammonium chloride solution).

-

Extraction and Purification: The product, ethyl 3-hydroxytetradecanoate, is extracted with an organic solvent and purified by distillation or column chromatography.

-

Hydrolysis: The ester is then hydrolyzed to the racemic this compound as described above.

Enzymatic Resolution of Racemic this compound

Kinetic resolution using lipases is a widely employed method for the separation of enantiomers of hydroxy acids. This method relies on the stereoselective acylation or esterification of one enantiomer by the enzyme, allowing for the separation of the acylated and unreacted enantiomers.

General Protocol for Lipase-Catalyzed Kinetic Resolution:

-

Substrate: Racemic this compound or its corresponding ester.

-

Enzyme: A commercially available lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), or Candida rugosa lipase (CRL).

-

Acyl Donor (for resolution of the acid): An acyl donor such as vinyl acetate is used in a non-polar organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether). The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-acid) unreacted.

-

Alcohol (for resolution of the ester): For the resolution of a racemic ester, an alcohol (e.g., butanol) is used as the acyl acceptor in an organic solvent. The enzyme selectively catalyzes the transesterification of one enantiomer.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess (ee) of the substrate and product.

-

Separation: Once the desired conversion (typically around 50% for optimal ee of both enantiomers) is reached, the enzyme is filtered off. The reaction mixture containing the acylated enantiomer and the unreacted enantiomer is then separated by column chromatography.

-

Deprotection: The acylated enantiomer is then deprotected (hydrolyzed) to obtain the pure enantiomer of the this compound.

Caption: General workflow for lipase-catalyzed kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation of the enantiomers of this compound can be achieved by chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

General Protocol for Chiral HPLC Separation:

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are commonly used for the separation of chiral acids. Columns such as Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) are often effective.

-

Mobile Phase: A typical mobile phase for normal-phase separation on these columns consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape. For reversed-phase chiral HPLC, a mixture of water, acetonitrile, or methanol with an acidic modifier is used.

-

Sample Preparation: The sample containing the racemic or enantiomerically enriched this compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Detection: If the analyte lacks a strong chromophore for UV detection, derivatization with a UV-active group or the use of a mass spectrometer for detection is necessary.

-

Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomeric peaks.

Example HPLC Conditions (based on general methods for similar compounds):

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 210 nm (if derivatized) or Mass Spectrometry

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity, with the (R)-enantiomer playing a key role in the activation of the innate immune system. This technical guide provides researchers and drug development professionals with a foundational understanding of the physicochemical properties, biological significance, and analytical and synthetic methodologies related to the (R) and (S) isomers of this important fatty acid. The provided protocols offer a starting point for the synthesis, resolution, and analysis of these enantiomers, which are essential for further investigation into their roles in health and disease. Further research is warranted to determine the specific physicochemical properties of the pure (R)-enantiomer and to develop and validate more specific and detailed experimental protocols.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1961-72-4 CAS MSDS ( this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1961-72-4 [amp.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

The Endotoxin Core: A Technical Guide to 3-Hydroxytetradecanoic Acid in Endotoxin Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endotoxins, potent pyrogenic molecules originating from the outer membrane of Gram-negative bacteria, represent a significant challenge in pharmaceutical manufacturing and clinical settings. The primary bioactive component of endotoxin is lipopolysaccharide (LPS), with its lipid A moiety being the principal determinant of its toxic activity. Within the complex structure of lipid A, 3-hydroxytetradecanoic acid, a saturated 3-hydroxy fatty acid, stands out as a conserved and crucial component. This technical guide provides an in-depth exploration of the relationship between this compound and endotoxin activity, its role as a chemical marker for endotoxin quantification, the intricate signaling pathways it triggers, and the analytical methodologies employed for its detection. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of endotoxins and the development of strategies to mitigate their effects.

Introduction: The Central Role of this compound in Endotoxin Structure and Function

Endotoxins, or lipopolysaccharides (LPS), are integral components of the outer membrane of most Gram-negative bacteria and are essential for their structural integrity and survival.[1] The release of LPS into the bloodstream or other sterile body sites can trigger a potent inflammatory response, leading to a cascade of physiological events that can culminate in sepsis and septic shock.[2] The biological activity of LPS is primarily attributed to its lipid A component, a complex phosphoglycolipid that anchors the LPS molecule to the bacterial outer membrane.[1][3]

A key and often predominant constituent of lipid A is (R)-3-hydroxytetradecanoic acid (also known as β-hydroxymyristic acid).[3] This 14-carbon saturated fatty acid is typically amide-linked to the glucosamine disaccharide backbone of lipid A and can also be found ester-linked.[3] Its presence is highly characteristic of Gram-negative bacteria, making it a valuable chemical marker for the detection and quantification of endotoxin contamination.[4][5] The specific arrangement and acylation pattern of this compound and other fatty acids within the lipid A molecule are critical determinants of the overall endotoxin activity.[6][7]

Quantitative Analysis of this compound in Gram-Negative Bacteria

The concentration of this compound can vary among different species of Gram-negative bacteria. This variation can influence the biological potency of their respective endotoxins. The following table summarizes the quantitative data on this compound content in several medically and environmentally relevant Gram-negative bacteria.

| Bacterial Species | This compound Concentration (µg/L) | Reference |

| Acinetobacter schindleri | 4007.5 | [8] |

| Escherichia coli | Present, but quantitative data varies with strain and culture conditions.[4] | [4] |

| Pseudomonas aeruginosa | Present, with 2-OH and 3-OH-C12:0 also identified. | [9] |

| Salmonella enterica | L-2-hydroxytetradecanoic acid is a minor constituent. | [10] |

| Sphingomonas paucimobilis | 11.1 | [8] |

Note: The concentrations can be influenced by bacterial strain, growth conditions, and the analytical method employed.

The TLR4 Signaling Pathway: Recognizing the Endotoxin Core

The potent inflammatory response elicited by endotoxin is initiated by the recognition of the lipid A component, and specifically the acyl chains including this compound, by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[11][12] This recognition event triggers a complex intracellular signaling cascade that can be broadly divided into two major branches: the MyD88-dependent and the TRIF-dependent pathways.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane upon LPS binding to the TLR4-MD-2 complex. It rapidly activates downstream signaling molecules, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][9][13]

TRIF-Dependent Pathway

Following initial signaling from the cell surface, the TLR4-MD-2-LPS complex is endocytosed.[13] From the endosome, TLR4 can signal through the TRIF-dependent pathway. This pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α and IFN-β), which play a crucial role in the antiviral response and also contribute to the inflammatory cascade.[1][9][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thioesterase II of Escherichia coli Plays an Important Role in 3-Hydroxydecanoic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. L-2-hydroxytetradecanoic acid as a constituent of Salmonella lipopolysaccharides (lipid A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcmas.com [ijcmas.com]

- 12. gcms.cz [gcms.cz]

- 13. scholar.ufs.ac.za [scholar.ufs.ac.za]

Synthesis of 3-Hydroxytetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a saturated hydroxy fatty acid of significant interest in various scientific and industrial fields. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, playing a crucial role in the endotoxic activity and the innate immune response.[1][2] Its enantiomers, particularly the (R)-form, are also intermediates in fatty acid biosynthesis.[3][4] This technical guide provides an in-depth overview of the primary chemical and biosynthetic pathways for obtaining this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthesis and analytical workflows.

Chemical Synthesis Pathways

Several chemical routes have been established for the synthesis of this compound, offering control over stereochemistry and enabling the production of both enantiomers.

Saponification of Methyl (R)-3-Hydroxytetradecanoate

A straightforward method for producing (R)-3-hydroxytetradecanoic acid involves the hydrolysis of its corresponding methyl ester. This method is particularly useful when the chiral ester is readily available.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 129.2 g of methyl (R)-3-hydroxytetradecanoate in 1033 ml of dioxane.

-

Addition of Base: To the stirred solution, add 122.9 g of a 28% sodium hydroxide solution dropwise.

-

Methanol Addition: Following the base, add 77.5 ml of methanol dropwise to the solution.

-

Reaction: Continue stirring the suspension for an additional 1.5 hours.

-

Filtration and Washing: Filter the resulting suspension and wash the filter cake with 1000 ml of dioxane.

-

Acidification: Adjust the pH of the filter cake to 0 by adding 650 ml of 1.5N hydrochloric acid.

-

Purification: Stir the resulting suspension, filter, and wash the filter cake with 3000 ml of water.

-

Drying: Dry the crystals to obtain the final product.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl (R)-3-hydroxytetradecanoate |

| Yield | 98% |

| Melting Point | 70.6°C - 71.4°C |

A high-yield and straightforward method for obtaining the (R)-enantiomer.

Reformatsky Reaction

The Reformatsky reaction provides a general method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to yield 3-hydroxy fatty acids.[5][6][7][8][9] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[7]

Generalized Experimental Protocol:

-

Activation of Zinc: Activate zinc metal by methods such as treatment with iodine or 1,2-dibromoethane to remove the deactivating oxide layer.[5]

-

Formation of the Reformatsky Reagent: React the activated zinc with an α-halo ester (e.g., ethyl bromoacetate) in an inert solvent like diethyl ether or THF to form the organozinc reagent (a zinc enolate).[8]

-

Reaction with Aldehyde: Add dodecanal to the solution containing the Reformatsky reagent. The organozinc compound will nucleophilically attack the carbonyl carbon of the aldehyde.

-

Hydrolysis: Quench the reaction with an acidic workup (e.g., dilute HCl) to hydrolyze the intermediate and form the β-hydroxy ester (ethyl 3-hydroxytetradecanoate).

-

Saponification: Hydrolyze the resulting ester using a base (e.g., NaOH) followed by acidification to yield this compound.

Quantitative Data:

| Parameter | Value |

| Key Reagents | Dodecanal, Ethyl bromoacetate, Zinc |

| Product | (Racemic) this compound |

| Typical Yields | Variable, depends on specific conditions |

A versatile method for producing racemic 3-hydroxy fatty acids.

"Green" Synthesis from Levoglucosenone

A more recent and environmentally friendly approach utilizes the bio-sourced chiral synthon levoglucosenone to produce (R)-3-hydroxy fatty acids through a multi-step synthesis.[10][11]

Key Steps in the Synthesis Pathway:

-

Michael Addition: Oxa-Michael addition of water to levoglucosenone.

-

Baeyer-Villiger Oxidation: Oxidation of the ketone to form a lactone.

-

Bernet-Vasella Reaction: Ring-opening and functional group transformation.

-

Cross-Metathesis Homologation: Elongation of the carbon chain to the desired length.

-

Hydrogenation: Reduction of double bonds to yield the saturated fatty acid.

Quantitative Data:

| Parameter | Value |

| Starting Material | Levoglucosenone |

| Overall Yield | 24% - 36% (for various (R)-3-hydroxy fatty acids) |

| Stereochemistry | (R)-configuration |

An innovative and sustainable route to the (R)-enantiomer.

Biosynthesis Pathway

This compound is a natural product of microbial metabolism, primarily as a monomeric unit of polyhydroxyalkanoates (PHAs) in bacteria like Pseudomonas putida.[5][6][12] The free fatty acid can be obtained through the hydrolysis of these biopolymers.

Fermentative Production of PHA and Subsequent Hydrolysis

Pseudomonas putida can be cultivated to produce PHAs containing 3-hydroxytetradecanoate monomers. The accumulated PHA is then extracted and hydrolyzed to release the free 3-hydroxy fatty acids.

Generalized Experimental Protocol:

-

Fermentation: Cultivate Pseudomonas putida in a suitable medium with a carbon source that promotes the synthesis of medium-chain-length PHAs (e.g., alkanoic acids).[13]

-

Cell Harvesting: After a sufficient incubation period for PHA accumulation, harvest the bacterial cells by centrifugation.

-

PHA Extraction: Extract the PHA from the cell biomass. This can be achieved by solvent extraction (e.g., with chloroform) or by digesting the non-PHA cellular material with agents like sodium hypochlorite or sodium hydroxide.[14]

-

Acid Methanolysis: Hydrolyze the extracted PHA by acid methanolysis to produce the methyl esters of the constituent 3-hydroxy fatty acids.[12]

-

Saponification: Saponify the resulting methyl 3-hydroxytetradecanoate using a base (e.g., NaOH) to yield the sodium salt of this compound.

-

Acidification and Purification: Acidify the solution to precipitate the free this compound, which can then be further purified by methods such as reversed-phase column chromatography.[5]

Quantitative Data:

| Parameter | Value |

| Organism | Pseudomonas putida |

| Product | (R)-3-Hydroxyalkanoic acids |

| Purity | >95% |

| Enantiomeric Excess | >99.9% (for the R-form) |

A biotechnological route to enantiomerically pure (R)-3-hydroxytetradecanoic acid.

Signaling Pathway and Experimental Workflows

LPS Signaling Pathway

This compound is an integral part of the lipid A component of LPS, which is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[1][15][16][17]

Experimental Workflow for Analysis and Purification

The analysis and purification of this compound from biological samples typically involve extraction, derivatization (for GC-MS), and chromatographic separation.

Detailed Experimental Protocols for Analysis

Extraction of 3-Hydroxy Fatty Acids from Bacterial Culture

-

Cell Harvesting: Harvest bacterial cells from a culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 45 g NaOH, 150 mL methanol, 150 mL distilled water) and heat in a boiling water bath for 30 minutes with periodic vortexing.

-

Methylation: Cool the tubes and add a methylation reagent (e.g., 325 mL 6.0 N HCl and 275 mL methanol). Heat at 80°C for 10 minutes.

-

Extraction: Cool the tubes and add an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). Mix gently for 10 minutes.

-

Phase Separation: Centrifuge to separate the phases and transfer the upper organic phase to a new tube.

-

Washing: Wash the organic phase with a base wash solution (e.g., 10.8 g NaOH in 900 mL distilled water) by gentle mixing for 5 minutes.

-

Final Product: The final organic phase contains the fatty acid methyl esters ready for analysis.

GC-MS Analysis of this compound

-

Derivatization: Evaporate the solvent from the extracted fatty acid methyl esters under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar DB-5ms column). A typical oven temperature program would be: start at 100°C, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

-

MS Conditions: Use electron impact (EI) ionization. For qualitative analysis, perform a full scan. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions (e.g., m/z 103 for the 3-hydroxy fatty acid methyl ester fragment).[18]

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[19][20]

HPLC Analysis of this compound

-

Sample Preparation: The extracted fatty acid methyl esters can be analyzed directly, or the free fatty acids can be analyzed after saponification and acidification of the extract.

-

HPLC System: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in an acetonitrile/methanol mixture (B) is commonly used. A typical gradient could be: 30% B to 95% B over 13 minutes.

-

Detection: Couple the HPLC system to a mass spectrometer (LC-MS) for sensitive and selective detection.

Conclusion

The synthesis of this compound can be achieved through various chemical and biosynthetic methods. Chemical synthesis offers versatility, with methods like the Reformatsky reaction providing a general route to racemic products, while enantioselective syntheses allow for the production of specific stereoisomers. Biosynthesis, particularly through the hydrolysis of bacterially produced PHAs, presents a sustainable and highly enantioselective route to the (R)-isomer. The choice of synthesis pathway will depend on the desired stereochemistry, scale, and available resources. The analytical methods outlined provide robust means for the purification and quantification of this important fatty acid, facilitating further research into its biological roles and potential applications in drug development.

References

- 1. Lipopolysaccharide induced altered signaling pathways in various neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. WO2014032633A1 - Method of producing polyhydroxyalkanoates (pha) from oil substrate - Google Patents [patents.google.com]

- 4. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Isolation of improved free fatty acid overproducing strains of Escherichia coli via Nile red based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylesters via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cardioprotection induced by lipopolysaccharide involves phosphoinositide 3-kinase/Akt and high mobility group box 1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The phosphatidylinositol 3-kinase-Akt pathway limits lipopolysaccharide activation of signaling pathways and expression of inflammatory mediators in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetradecanoic acid, a C14 hydroxylated fatty acid, is a molecule of significant interest in various fields, including its role as a key component of lipid A in Gram-negative bacteria and its potential as a precursor for specialty chemicals and pharmaceuticals.[1][2] The demand for enantiomerically pure forms of this compound has driven the development of enzymatic synthesis methods, which offer high selectivity and operate under mild conditions. This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of this compound, with a focus on lipase-mediated kinetic resolution and whole-cell biocatalysis using genetically engineered microorganisms. Detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows are presented to aid researchers in the practical application of these methodologies.

Introduction

This compound is a naturally occurring saturated fatty acid.[2] The (R)-enantiomer is a crucial building block of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria, and plays a vital role in the interaction of LPS with the host immune system.[3][4] The stereochemistry of the 3-hydroxy group is critical for its biological activity, making the enantioselective synthesis of this compound a key objective for immunological studies and the development of novel therapeutics. Enzymatic methods provide a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure 3-hydroxy fatty acids.

Core Enzymatic Synthesis Strategies

Two primary enzymatic approaches have been successfully employed for the synthesis of this compound:

-

Lipase-Mediated Kinetic Resolution: This method utilizes the enantioselectivity of lipases to resolve a racemic mixture of this compound or its esters.

-

Whole-Cell Biocatalysis: This strategy involves the use of genetically engineered microorganisms, primarily Pseudomonas aeruginosa, to produce (R)-3-hydroxyalkanoic acids as precursors, which are then chemically hydrolyzed to yield the final product.

Lipase-Mediated Kinetic Resolution

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis of esters or, in organic solvents, the synthesis of esters.[5] In the context of this compound synthesis, lipases are primarily used for the kinetic resolution of a racemic mixture. The enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two enantiomers. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for such resolutions due to its broad substrate specificity and high enantioselectivity.[6][7][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ethyl Ester

This protocol describes the kinetic resolution of racemic ethyl 3-hydroxytetradecanoate using an immobilized lipase.

Materials:

-

Racemic ethyl 3-hydroxytetradecanoate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene, hexane)[9]

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve racemic ethyl 3-hydroxytetradecanoate (1 equivalent) in the chosen organic solvent.

-

Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

-

Add the immobilized lipase (e.g., Novozym 435, 10-50% w/w of the substrate).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

-

Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Wash the enzyme with fresh solvent to recover any adsorbed product.

-

Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting mixture of the acylated product and the unreacted ester by silica gel column chromatography to separate the two enantiomers.

Quantitative Data for Lipase-Mediated Resolutions:

The efficiency of lipase-catalyzed kinetic resolutions is typically evaluated based on the enantiomeric excess of the product and substrate, and the enantiomeric ratio (E-value). While specific data for this compound is not abundant in the provided search results, the following table presents typical data for the resolution of similar 3-hydroxyalkanoic acids.[10]

| Enzyme Source | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |

| Pseudomonas cepacia | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Phosphate buffer/DIPE | 50 | 50 | >99 (Acid) | >99 (Ester) | >200 |

| Alcaligenes spp. | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Phosphate buffer/DIPE | RT | 48 | 97 (Acid) | 98 (Ester) | >200 |

| Pseudomonas fluorescens | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Phosphate buffer/DIPE | RT | 50 | 98 (Acid) | 99 (Ester) | >200 |

DIPE: Diisopropyl ether; RT: Room Temperature

Whole-Cell Biocatalysis using Engineered Pseudomonas aeruginosa

Pseudomonas aeruginosa naturally produces rhamnolipids, which are biosurfactants composed of rhamnose and 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[11][12] The HAA moiety is a dimer of two (R)-3-hydroxy fatty acid molecules.[13] By genetically modifying the rhamnolipid biosynthesis pathway, it is possible to accumulate these HAAs. Subsequent chemical hydrolysis of the HAAs yields the desired (R)-3-hydroxyalkanoic acids.

The key enzyme in HAA synthesis is RhlA, which dimerizes two (R)-3-hydroxyacyl-ACP molecules from the fatty acid de novo synthesis pathway.[14][15] The subsequent steps in rhamnolipid synthesis involve the addition of rhamnose units by the rhamnosyltransferases RhlB and RhlC. By knocking out the rhlB and rhlC genes, the metabolic pathway is truncated, leading to the accumulation of HAAs.[13][16]

Experimental Protocol: Production and Hydrolysis of HAAs from Engineered P. aeruginosa

This protocol outlines the steps for producing and hydrolyzing HAAs to obtain (R)-3-hydroxyalkanoic acids.

Part 1: Fermentation and HAA Production

Materials:

-

Engineered P. aeruginosa strain (e.g., PAO1 with ΔrhlB and ΔrhlC)

-

Defined minimal medium (e.g., M9 salts) supplemented with a carbon source (e.g., glucose or glycerol) and trace elements.[13]

-

Shake flasks or bioreactor

-

Centrifuge

Procedure:

-

Prepare a seed culture of the engineered P. aeruginosa strain in a suitable rich medium (e.g., LB broth).

-

Inoculate the production medium in shake flasks or a bioreactor with the seed culture.

-

Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 72-96 hours.[13]

-

After incubation, harvest the cells by centrifugation. The HAAs are typically secreted into the culture supernatant.

Part 2: HAA Extraction and Hydrolysis

Materials:

-

Culture supernatant from Part 1

-

Ethyl acetate

-